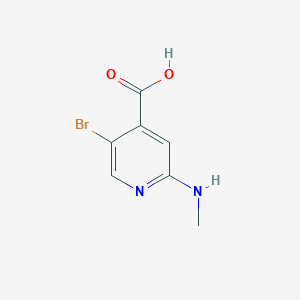

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-2-(methylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-6-2-4(7(11)12)5(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBZXXJJPVOVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862582-19-1 | |

| Record name | 5-bromo-2-(methylamino)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid typically involves the bromination of 2-(methylamino)pyridine-4-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5-position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted pyridine derivatives.

- Oxidation reactions produce nitroso or nitro derivatives.

- Reduction reactions result in alcohols or aldehydes.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Building Block in Organic Synthesis

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is utilized as a key intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to create biaryl compounds, which are important in pharmaceuticals and materials science.

1.2 Reaction Mechanisms

The compound's reactivity allows it to undergo several types of reactions:

- Oxidation and Reduction : These processes can modify the compound's functional groups, enhancing its utility in synthetic pathways.

- Formation of Biologically Active Molecules : By modifying its structure through substitution or coupling, researchers have developed new compounds with potential biological activity.

Biological Applications

2.1 Pharmacological Potential

Research indicates that 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid may exhibit various pharmacological activities:

- Anticancer Activity : Investigations into its efficacy against cancer cells have shown promising results, suggesting it may inhibit tumor growth through specific molecular interactions.

- Antiviral Properties : The compound is being explored for its potential to disrupt viral replication mechanisms, making it a candidate for antiviral drug development.

2.2 Mechanism of Action

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors within cells:

- It may inhibit certain enzymes involved in nucleic acid synthesis or protein interactions, thereby affecting cellular processes critical for disease progression.

Industrial Applications

3.1 Material Science

In addition to its pharmaceutical applications, 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is also being investigated for use in developing new materials:

- Polymers and Coatings : Its unique chemical properties make it suitable for creating advanced materials with tailored functionalities.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the compound's applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the methylamino group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Notes:

- Electronic Effects: The methylamino group (-NHCH₃) in the target compound is electron-donating, enhancing nucleophilic aromatic substitution (NAS) at the bromine site. In contrast, the trifluoromethyl (-CF₃) group in the analogue is electron-withdrawing, reducing NAS but improving stability .

- Reactivity: The carboxylic acid group enables esterification or amidation, while the methylamino group participates in hydrogen bonding, influencing solubility and crystal packing .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Notes:

- Limited melting/boiling point data are available for these niche compounds, but purity levels typically exceed 95% for synthetic applications .

- The methylamino group may lower melting points compared to halogenated analogues due to reduced crystallinity .

Pharmacological and Industrial Relevance

- Pharmaceuticals: The target compound’s methylamino group is advantageous in designing CNS-active drugs due to its ability to cross the blood-brain barrier .

- Agrochemicals : The chloro- and trifluoromethyl-substituted variants are prevalent in herbicides and fungicides owing to their stability .

Biological Activity

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid is characterized by the following structural features:

- Bromine Atom : Enhances lipophilicity and may contribute to biological activity.

- Methylamino Group : Potentially increases interaction with biological targets.

- Carboxylic Acid Functionality : Important for solubility and interaction with enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid, particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | High |

| Escherichia coli | 0.019 | Moderate |

| Bacillus subtilis | 0.045 | Moderate |

These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

The mechanism by which 5-Bromo-2-(methylamino)pyridine-4-carboxylic acid exerts its antimicrobial effects is not fully understood. However, it is hypothesized to involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have shown to disrupt peptidoglycan layers in bacterial cell walls.

- Disruption of Protein Synthesis : The compound may interfere with ribosomal function, inhibiting bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyridine derivatives, providing insights into structure-activity relationships (SAR):

- Dopamine Receptor Antagonism : A related compound exhibited significant antagonistic activity at dopamine D2 and D3 receptors, suggesting potential neuropharmacological applications.

- Antifungal Activity : Research indicated that compounds with similar structures demonstrated antifungal properties against Candida species, leading to exploration in treating fungal infections.

Conclusion and Future Directions

5-Bromo-2-(methylamino)pyridine-4-carboxylic acid shows promise as a biologically active compound with notable antimicrobial properties. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.

- Derivatization Studies : Modifying the chemical structure to enhance potency and reduce toxicity.

The ongoing exploration of this compound could lead to significant advancements in antimicrobial therapy and other therapeutic areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-2-(methylamino)pyridine-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step protocols, including bromination of pyridine precursors, followed by methylamine coupling and carboxylation. Patent methods (e.g., and ) highlight intermediates like brominated pyrazole-carboxylic acids and pyridine derivatives, with reaction optimization for regioselectivity. Key steps include:

- Bromination using NBS (N-bromosuccinimide) or Br₂ under controlled conditions.

- Nucleophilic substitution with methylamine at the 2-position.

- Carboxylation via metal-mediated carbonylation or oxidation of methyl groups.

- Purification via recrystallization or HPLC to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methylamino group at C2, bromine at C5) and aromatic proton splitting.

- HPLC-MS : Assess purity (>97%) and molecular ion peaks (expected [M+H]+ ~ 245–247 Da).

- FT-IR : Identify carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Q. What intermediates are commonly encountered during synthesis?

- Methodological Answer : Key intermediates include:

- 5-Bromo-2-fluoropyridine : Used for nucleophilic substitution with methylamine ( ).

- Brominated pyridine-carboxylic acids : E.g., 5-bromo-3-pyridinecarboxylic acid (mp 178–180°C), as noted in and .

- Methyl-protected derivatives : E.g., methyl esters for carboxylation steps ( ) .

Q. How do solubility and stability vary under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Adjust pH to deprotonate the carboxylic acid for aqueous solubility ( ).

- Stability : Store at 0–6°C in inert atmospheres to prevent debromination or oxidation. Monitor via TLC or HPLC for degradation products .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) model:

- Electron density distribution: Bromine’s electron-withdrawing effect on the pyridine ring.

- Reaction pathways: Activation energies for nucleophilic substitution at C2.

- Solvent effects: Polarizable continuum models (PCM) for reaction optimization ( ) .

Q. How should researchers resolve contradictory data in reaction optimization?

- Methodological Answer :

- Cross-validation : Use orthogonal techniques (e.g., NMR vs. LC-MS) to confirm product identity.

- Yield discrepancies : Test reaction parameters (temperature, catalyst loading) systematically. For example, Suzuki coupling yields may vary with Pd catalyst choice ( ).

- Impurity profiling : Compare retention times and fragmentation patterns with reference standards ( ) .

Q. What strategies enable selective functionalization for drug discovery applications?

- Methodological Answer :

- Suzuki-Miyaura coupling : Use boronic acid intermediates (e.g., 5-bromo-2-fluoropyridine-3-boronic acid) to introduce aryl/heteroaryl groups at C5 ( ).

- Carboxylic acid derivatization : Convert -COOH to amides or esters for prodrug design ( ).

- Protecting groups : Temporarily mask the methylamino group with Boc during functionalization ( ) .

Q. What role does this compound play in catalytic or material science systems?

- Methodological Answer :

- Metal-organic frameworks (MOFs) : The pyridine-carboxylic acid moiety can coordinate to metal nodes (e.g., Fe³⁺, Cu²⁺) for heterogeneous catalysis ( ).

- Photocatalysts : Functionalized nanoparticles (e.g., Fe₃O4@pyridine-carboxylic acid) enhance catalytic efficiency in cross-coupling reactions under solvent-free conditions ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.